1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1H-imidazol-5-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)9-2-4-10(5-3-9)11-6-12-7-13-11/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYBXEKQYDPJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958004-97-2 | |
| Record name | 1-[4-(1H-imidazol-4-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Design for 1 4 1h Imidazol 4 Yl Phenyl Ethan 1 One
Classical Synthetic Approaches and Their Mechanistic Underpinnings
Classical syntheses of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one typically follow a convergent approach. This involves the separate preparation of key precursors—a functionalized imidazole (B134444) ring and a functionalized phenyl ring—followed by their strategic coupling. This ensures high yields and avoids issues with regioselectivity that can arise in linear syntheses.
Multi-Step Conversions and Reaction Optimization for Precursors
Synthesis of Halogenated Imidazole Precursors : 4(5)-Bromo-1H-imidazole is a critical and commercially available precursor. acs.org Its synthesis can involve the bromination of imidazole itself, though this can lead to mixtures of products. arkat-usa.org More controlled methods involve protecting the imidazole nitrogen, performing selective bromination, and then deprotecting. For instance, 2-nitroimidazole can be protected, selectively brominated at the 4-position using N-Bromosuccinimide (NBS), and subsequently deprotected to yield 4-bromo-2-nitro-1H-imidazole. google.com Optimization of these steps involves careful selection of protecting groups and brominating agents to maximize the yield of the desired 4-bromo isomer.
Synthesis of Phenyl Precursors : 4-Acetylphenylboronic acid is the most common phenyl precursor for this synthesis, as it already contains the ethanone (B97240) moiety. chemicalbook.com It is a synthetic organic compound that can be prepared from 1-(4-bromophenyl)ethanone through conversion to a Grignard reagent followed by reaction with a trialkyl borate and subsequent hydrolysis. Optimization involves controlling reaction temperatures to prevent side reactions of the ketone functionality.
Table 1: Selected Precursor Synthesis Methodologies
| Precursor | Starting Material | Key Reagents | Typical Conditions | Notes |
|---|---|---|---|---|
| 4(5)-Bromo-1H-imidazole | 1,2-Dimethyl-1H-imidazole | N-Bromosuccinimide (NBS), Isopropyl magnesium chloride | Stepwise bromination followed by selective debromination | Circumvents regioisomer formation issues. thieme-connect.de |
| 4-Bromo-2-nitro-1H-imidazole | 2-Nitroimidazole | SEM-Cl, NaH, NBS | N-protection, selective bromination, deprotection | Yields can reach over 67%. google.com |
| 4-Acetylphenylboronic acid | 1-(4-Bromophenyl)ethanone | Mg, B(OMe)₃, HCl | Grignard formation, boronation, hydrolysis | Commercially available but synthesis is well-established. chemicalbook.com |
Coupling Reactions for Imidazole-Phenyl Linkages
The formation of the carbon-carbon bond between the imidazole and phenyl rings is the cornerstone of the synthesis. Transition-metal-catalyzed cross-coupling reactions are the most reliable methods for this transformation.
Suzuki-Miyaura Coupling : This is the most frequently cited and efficient method for creating the 4-aryl-imidazole linkage. nih.gov The reaction typically involves coupling 4(5)-bromo-1H-imidazole with 4-acetylphenylboronic acid. acs.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(dppf) (dppf = 1,1'-Bis(diphenylphosphino)ferrocene). A base, such as cesium fluoride (CsF), is required to activate the boronic acid. acs.org The catalytic cycle involves oxidative addition of the palladium catalyst to the bromo-imidazole, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst.
Stille Coupling : An alternative to the Suzuki coupling, the Stille reaction couples a halogenated imidazole with an organotin reagent, such as 4-acetylphenyl-tributylstannane. orgsyn.orgwikipedia.org It is also palladium-catalyzed and is known for its tolerance of a wide range of functional groups. orgsyn.orgsynarchive.com However, the high toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this synthesis, it would involve reacting an organozinc derivative of imidazole with 1-(4-bromophenyl)ethanone. The Negishi coupling is highly effective but requires the preparation of moisture- and air-sensitive organozinc reagents. rsc.org
Table 2: Comparison of Classical Coupling Reactions
| Reaction | Imidazole Partner | Phenyl Partner | Catalyst System (Example) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4(5)-Bromo-1H-imidazole | 4-Acetylphenylboronic acid | PdCl₂(dppf) / Base (CsF) | High yields, commercially available reagents, low toxicity of boron compounds. acs.org | Requires careful control of conditions to avoid side reactions. |
| Stille | 4(5)-Bromo-1H-imidazole | 4-Acetylphenyl-tributylstannane | Pd(PPh₃)₄ | Air and moisture stable reagents, broad functional group tolerance. orgsyn.orgwikipedia.org | High toxicity of organotin reagents and byproducts. organic-chemistry.org |
| Negishi | 4(5)-Bromo-1H-imidazole | 4-Acetylphenylzinc chloride | Ni(PPh₃)₄ or Pd(dppf)Cl₂ | High reactivity and yields. wikipedia.org | Organozinc reagents are sensitive to air and moisture. rsc.org |
Formation of the Ethanone Moiety
While using a pre-functionalized precursor like 4-acetylphenylboronic acid is the most direct classical route, an alternative involves forming the ethanone group after the imidazole-phenyl linkage is established. This can be achieved via a Friedel-Crafts acylation of a 4-phenyl-1H-imidazole intermediate. This reaction would typically use acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this approach can be complicated by the potential for the Lewis acid to coordinate with the nitrogen atoms of the imidazole ring, which can deactivate the catalyst or lead to undesired side reactions. Therefore, the precursor approach is generally preferred for its reliability and higher yields.
Modern and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of imidazole synthesis. These modern strategies aim to reduce the number of steps, minimize waste, and utilize more benign reagents and conditions.
Catalytic Methods for Enhanced Efficiency and Selectivity
Modern catalysis focuses on developing more active and selective catalysts for cross-coupling and direct arylation reactions.
Advanced Palladium Catalysis : The use of N-heterocyclic carbene (NHC) ligands for palladium catalysts has shown to be highly effective for Negishi cross-coupling reactions, allowing for very low catalyst loadings and mild, room-temperature conditions. organic-chemistry.org These advanced catalytic systems can improve the efficiency of the key C-C bond-forming step.
Direct C-H Arylation : A more atom-economical approach is the direct C-H arylation of the imidazole ring with an aryl halide. This strategy avoids the need to pre-functionalize the imidazole with a halogen or organometallic group. While palladium catalysts often favor arylation at the C2 or C5 positions of the imidazole ring, specific directing groups or catalyst systems can be employed to achieve selectivity for the C4 position. researchgate.net For example, using a removable SEM (2-(trimethylsilyl)ethoxy)methyl) protecting group can help direct arylation to different positions on the imidazole core. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. ias.ac.in These methods offer significant advantages in terms of reduced environmental impact and simplified procedures.
Multicomponent Reactions (MCRs) : One of the most powerful green strategies is the use of MCRs to construct the 4-aryl-imidazole core in a single step. nih.govrsc.org A common approach, the Radziszewski reaction, involves the condensation of a 1,2-dicarbonyl compound (like benzil, to form a diphenyl-imidazole), an aldehyde, and a source of ammonia (like ammonium acetate). jetir.org To synthesize the target molecule via an MCR, one could potentially use a glyoxal derivative, 4-acetylbenzaldehyde, and ammonium acetate. This approach significantly increases atom economy and reduces the number of synthetic and purification steps.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. ijrpc.comorganic-chemistry.org Microwave-assisted synthesis has been successfully applied to the one-pot synthesis of tri- and tetrasubstituted imidazoles, providing high yields in a fraction of the time required for conventional heating. jetir.orgasianpubs.org
Sustainable Catalysts and Solvents : There is a growing focus on replacing traditional homogeneous catalysts and volatile organic solvents. Heterogeneous catalysts, such as zeolites (e.g., ZSM-11), can be easily recovered and reused, simplifying product purification and reducing waste. nih.gov Furthermore, reactions are being developed in greener solvents like water or ethanol, or even under solvent-free conditions. researchgate.netnih.gov Natural, biodegradable catalysts, such as lemon juice, have also been reported for the synthesis of triaryl-imidazoles, highlighting a move towards highly sustainable chemical processes. researchgate.net
Table 3: Overview of Green Synthetic Approaches for Imidazole Synthesis
| Green Strategy | Description | Key Advantages | Example Application |
|---|---|---|---|
| Multicomponent Reactions (MCR) | Combining three or more reactants in a single pot to form the product. rsc.org | High atom economy, reduced steps, less waste. | Synthesis of 2,4,5-trisubstituted imidazoles from benzil, an aldehyde, and ammonium acetate. researchgate.net |
| Microwave Irradiation | Using microwave energy to heat reactions rapidly and efficiently. organic-chemistry.org | Drastically reduced reaction times (minutes vs. hours), often higher yields. jetir.org | One-pot synthesis of triphenyl imidazoles in 1-3 minutes. jetir.org |
| Ultrasonication | Using ultrasound waves to promote chemical reactions. | Milder conditions, catalyst-free reactions, easy extraction. | Synthesis of 2-aryl-4-phenyl-1H-imidazoles from phenylglyoxal, aldehydes, and ammonium acetate. nih.gov |
| Reusable Heterogeneous Catalysts | Using solid-phase catalysts that can be filtered off and reused. | Simplified purification, reduced catalyst waste, cost-effective. | ZSM-11 zeolite used for solvent-free synthesis of tetrasubstituted imidazoles. nih.gov |
| Green Solvents/Catalysts | Utilizing environmentally benign solvents (water, ethanol) or natural catalysts. researchgate.net | Reduced toxicity and environmental impact, biodegradability. | Lemon juice as a bio-catalyst for imidazole synthesis in ethanol. researchgate.net |
Flow Chemistry Applications and Scalability Considerations
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates like this compound. Flow chemistry's inherent benefits, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for hazardous reactions, make it a compelling platform for producing heterocyclic compounds. researchgate.netresearchgate.netcell.com
For a multi-step synthesis of the target compound, flow reactors can be implemented for critical transformations. For instance, a key imidazole ring-forming cyclization or a palladium-catalyzed cross-coupling reaction could be performed in a plug flow reactor (PFR). acs.org The high surface-area-to-volume ratio in a PFR allows for rapid heating to optimal reaction temperatures and efficient cooling, which is crucial for controlling exothermic reactions and minimizing byproduct formation. acs.org This precise temperature control can lead to higher yields and purities compared to batch reactors, where thermal gradients can be a significant issue, especially during scale-up. acs.org
Scalability Considerations: A primary advantage of flow chemistry is the potential for linear scalability. acs.org A process optimized in a small-scale laboratory reactor can often be scaled up by simply running the reactor for a longer duration or by using a larger reactor with similar geometry ("scaling out"). This approach bypasses the complex challenges of heat transfer and mixing that plague the scale-up of batch processes. acs.org However, challenges in scaling up flow syntheses must be considered, including:
Reagent Solubility: The starting materials and any intermediates must remain soluble in the reaction solvent to prevent clogging of the narrow channels of the flow reactor.
Solid Handling: Reactions that produce solid precipitates can be problematic, requiring specialized reactor designs or solvent systems to manage solid formation.
Throughput: Achieving a high throughput for commercial-scale production may require significant investment in larger or multiple parallel flow reactor systems.
A study on the rapid development and scale-up of a 1H-4-substituted imidazole intermediate demonstrated the successful use of a PFR to scale a cyclization reaction from a 1.75-mL research reactor to a 7.1-L pilot-scale reactor, highlighting the linear scalability and efficiency of this approach for imidazole synthesis. acs.org
Chemo-, Regio-, and Stereoselective Synthesis of Advanced Intermediates and the Final Compound
The synthesis of this compound requires careful control over selectivity, particularly regioselectivity, to ensure the correct isomer is formed.
Stereoselectivity: The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a consideration in the synthesis of the final compound itself.
Chemo- and Regioselectivity: The primary challenge in synthesizing this compound is ensuring the formation of the C4-C bond between the imidazole and phenyl rings, as opposed to other possible linkages (e.g., at C2, C5, or N1). Two main retrosynthetic strategies can be considered, each with its own regiochemical hurdles.
Strategy 1: Imidazole Ring Construction This approach involves building the imidazole ring onto a precursor already containing the 4-acetylphenyl moiety. A prominent method for this is the Debus-Radziszewski imidazole synthesis , a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. mdpi.comwikipedia.orgresearchgate.net To obtain the desired product, this would involve the reaction of a derivative of 4-acetylphenyl glyoxal (a 1,2-dicarbonyl), formaldehyde (the simplest aldehyde), and an ammonia source. The key to regioselectivity here is the nature of the dicarbonyl precursor, which dictates the substitution pattern at the C4 and C5 positions of the resulting imidazole. rsc.org
| Component 1 (Dicarbonyl) | Component 2 (Aldehyde) | Component 3 (Nitrogen Source) | Potential Product | Regiochemical Challenge |
| 1-(4-acetylphenyl)ethane-1,2-dione | Formaldehyde | Ammonia | This compound | Ensuring selective condensation to place the aryl group at C4. |
Strategy 2: Carbon-Carbon Bond Formation via Cross-Coupling This strategy involves coupling a pre-formed, suitably functionalized imidazole ring with a functionalized phenyl ring. Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. researchgate.netnobelprize.org This route would typically involve the reaction of a 4-haloimidazole (e.g., 4-bromoimidazole) with 4-acetylphenylboronic acid.
The critical challenge in this approach is the regioselective synthesis of the 4-haloimidazole intermediate. nih.gov Many imidazole syntheses produce mixtures of regioisomers. However, specific methods have been developed to achieve regiocontrol. For example, certain Van Leusen reactions or metal-catalyzed cycloadditions can provide specific substitution patterns. rsc.orgorganic-chemistry.org A review of modern imidazole syntheses highlights various protocols that can achieve regioselective substitution at the C4 position, which would be essential for preparing the necessary intermediate for a successful cross-coupling. rsc.org The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. nih.gov
| Imidazole Precursor | Phenyl Precursor | Catalyst/Conditions | Key Challenge |
| 4-Bromo-1H-imidazole | 4-Acetylphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Regioselective synthesis of 4-bromo-1H-imidazole. |
Purification and Isolation Techniques for High Purity Target Compound Acquisition
Achieving high purity is essential for any pharmaceutical intermediate. A multi-step purification strategy combining several techniques would likely be required to isolate this compound and remove starting materials, reagents, and reaction byproducts.
Chromatography: Preparative chromatography is a cornerstone of purification in the pharmaceutical industry and would be the method of choice for this compound. axplora.commanufacturingchemist.com
Normal-Phase Chromatography: Flash column chromatography using silica (B1680970) gel is a standard technique. Eluent systems for imidazole derivatives often consist of mixtures of non-polar and polar solvents, such as hexanes/ethyl acetate or dichloromethane/methanol (B129727). chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC, either normal-phase or reverse-phase, is often employed. This technique offers superior separation of closely related impurities. chromatographyonline.combiosynce.com
Crystallization: Crystallization is a powerful and scalable technique for obtaining highly pure, solid material. google.com The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, causing the target compound to crystallize while impurities remain in the solution. guidechem.com For imidazole derivatives, common crystallization solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents, sometimes with the addition of an anti-solvent like hexanes or petroleum ether to induce precipitation. guidechem.comcore.ac.uk
Acid-Base Extraction: The basic nature of the imidazole ring (pKa of the conjugate acid is ~7) can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic target compound will be protonated and move into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be separated, neutralized with a base (e.g., NaOH or NaHCO₃), and the pure product re-extracted into an organic solvent.
Selective Precipitation: In cases where regioisomers are formed during synthesis, selective salt formation can be an effective purification method. Treating a mixture of isomers with a specific strong acid (e.g., p-toluenesulfonic acid) can lead to the preferential precipitation of the salt of the desired isomer, allowing for its isolation by simple filtration. google.com
| Technique | Principle | Applicability for Target Compound |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Highly effective for removing both polar and non-polar impurities from the crude reaction mixture. chromatographyonline.com |
| Crystallization | Difference in solubility between the product and impurities in a given solvent system at varying temperatures. | Excellent for final purification to obtain a high-purity, stable crystalline solid. google.com |
| Acid-Base Extraction | The basicity of the imidazole nitrogen allows for selective separation between aqueous and organic phases based on pH. | Useful for removing non-basic impurities or separating from acidic byproducts. |
| Selective Precipitation | Formation of a salt with a specific acid to selectively precipitate one regioisomer from a mixture. | Potentially useful for separating the desired 4-yl isomer from other isomers (e.g., 2-yl or 5-yl) if formed. google.com |
Advanced Spectroscopic and Structural Characterization of 1 4 1h Imidazol 4 Yl Phenyl Ethan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one, ¹H and ¹³C NMR would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively.
To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and imidazole (B134444) rings. bldpharm.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). bldpharm.comnih.gov This would definitively link the proton signals to their corresponding carbon atoms in both the aromatic rings and the ethanone (B97240) moiety.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. bldpharm.com This technique would be instrumental in establishing the connectivity between the phenyl ring, the ethanone group, and the imidazole ring, confirming the 4-yl substitution pattern. For instance, correlations would be expected between the protons on the phenyl ring and the carbons of the imidazole ring.
Solid-state NMR (ssNMR) would be utilized to study the compound in its crystalline powder form. This technique is particularly valuable for identifying the presence of different polymorphic forms, which are distinct crystalline structures of the same compound. ssNMR can detect subtle differences in the local chemical environment of atoms in different crystal lattices, which can impact the physical properties of the material.
Single Crystal X-ray Diffraction for Absolute Structure and Conformation Determination
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, and bond angles, confirming the absolute structure of this compound. For the related 1-yl isomer, a monohydrate form has been characterized by X-ray diffraction, revealing a triclinic crystal system. nih.govresearchgate.net
By growing crystals under various conditions (e.g., different solvents, temperatures), it would be possible to investigate the existence of different polymorphs or solvates (where solvent molecules are incorporated into the crystal structure). echemi.com Co-crystallization with other molecules could also be explored to create new crystalline forms with potentially different properties.
Analysis of the crystal structure would elucidate the intermolecular interactions that govern the packing of molecules in the solid state. For the 1-yl isomer monohydrate, the crystal structure is stabilized by an extensive network of hydrogen bonds involving the imidazole ring, the acetyl group, and water molecules, as well as π-π stacking interactions between the aromatic rings. nih.govresearchgate.netnist.gov Similar interactions would be expected for the 4-yl isomer, with the specific geometry of hydrogen bonds and π-π stacking defining its unique packing architecture.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, the expected monoisotopic mass is approximately 186.0793 Da. uni.lu
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern would provide valuable information for structural confirmation. Common fragmentation pathways for aromatic ketones involve cleavage of the bond between the carbonyl group and the methyl group (α-cleavage), as well as cleavages within the heterocyclic ring system. unifr.ch While experimental fragmentation data is unavailable, predicted collision cross-section values for various adducts of this compound have been calculated. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 187.08660 | 139.2 |
| [M+Na]⁺ | 209.06854 | 147.6 |
| [M-H]⁻ | 185.07204 | 142.4 |
| [M+NH₄]⁺ | 204.11314 | 157.2 |
| [M+K]⁺ | 225.04248 | 143.9 |
| [M+H-H₂O]⁺ | 169.07658 | 131.5 |
Table 1: Predicted mass spectrometry data for this compound. Data from PubChemLite. uni.lu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C11H10N2O.
The theoretical exact mass of the neutral molecule is calculated as follows:
11 Carbon atoms × 12.000000 u = 132.000000 u
10 Hydrogen atoms × 1.007825 u = 10.078250 u
2 Nitrogen atoms × 14.003074 u = 28.006148 u
1 Oxygen atom × 15.994915 u = 15.994915 u
Sum (Theoretical Exact Mass of [M]) = 186.079313 u
In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as the protonated species, [M+H]⁺.
Theoretical Exact Mass of [M+H]⁺ = 186.079313 u + 1.007276 u (mass of H⁺) = 187.086589 u
Experimental determination via HRMS would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental composition of C11H11N2O⁺ for the protonated molecule.
Interactive Data Table: Theoretical Mass of this compound and its Adducts
| Species | Molecular Formula | Theoretical Exact Mass (u) |
| Neutral Molecule [M] | C11H10N2O | 186.079313 |
| Protonated Molecule [M+H]⁺ | C11H11N2O⁺ | 187.086589 |
| Sodiated Molecule [M+Na]⁺ | C11H10N2ONa⁺ | 209.068538 |
| Deprotonated Molecule [M-H]⁻ | C11H9N2O⁻ | 185.072239 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound (precursor ion at m/z 187.0866), the fragmentation pattern in Collision-Induced Dissociation (CID) would be dictated by the weakest bonds and the most stable resulting fragments.
Key predicted fragmentation pathways include:
Loss of a Methyl Radical: A primary fragmentation event is often the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH3, 15.0235 u). This would produce a prominent acylium ion.
Loss of Carbon Monoxide: Following the initial fragmentation, the resulting acylium ion can undergo further fragmentation, such as the neutral loss of carbon monoxide (CO, 27.9949 u).
Cleavage of the Imidazole Ring: The imidazole ring itself can undergo characteristic fragmentation, though this often requires higher collision energies.
Studies on similar aromatic cyclohexanone (B45756) amine derivatives have shown that α-cleavage is a dominant fragmentation pathway. nih.gov The analysis of fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule. lcms.czuab.edu
Interactive Data Table: Predicted MS/MS Fragmentation of [C11H11N2O]⁺
| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment m/z (Theoretical) |
| 187.0866 | [M+H - •CH3]⁺ (Acylium ion) | •CH3 | 172.0631 |
| 187.0866 | [M+H - H2O]⁺ | H2O | 169.0760 |
| 172.0631 | [M+H - •CH3 - CO]⁺ (Phenyl-imidazole cation) | CO | 144.0682 |
| 144.0682 | Further fragmentation of the phenyl-imidazole core | C2H2N | 103.0417 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹, characteristic of an aryl ketone.
C-H Stretch (Aromatic): Multiple weak to medium bands are anticipated above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.
C-H Stretch (Aliphatic): Bands corresponding to the methyl group's symmetric and asymmetric stretching will appear in the 2850-3000 cm⁻¹ region.
N-H Stretch (Imidazole): A broad absorption band is expected in the 3100-3500 cm⁻¹ range due to the N-H stretching of the imidazole ring.
C=C and C=N Stretches: Aromatic ring and imidazole ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR.
The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, appearing around 1600 cm⁻¹.
The C=O stretch will also be present but may be weaker than in the FT-IR spectrum.
The non-polar bonds within the molecule will give rise to more intense Raman signals. plos.orgspectroscopyonline.com
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (FT-IR / Raman) |
| N-H Stretch (Imidazole) | 3100-3500 (Broad) | Weak/Not Observed | Medium / Weak |
| C-H Stretch (Aromatic) | 3030-3100 | 3030-3100 | Medium / Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium / Medium |
| C=O Stretch (Ketone) | 1670-1690 | 1670-1690 | Strong / Medium |
| C=C/C=N Stretches | 1450-1600 | 1450-1600 | Strong / Strong |
| C-H Bend (Aliphatic) | 1350-1470 | 1350-1470 | Medium / Medium |
| C-N Stretch | 1250-1350 | 1250-1350 | Medium / Medium |
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions. The structure of this compound contains several chromophores, including the phenyl ring, the imidazole ring, and the carbonyl group, which are conjugated.
π → π Transitions:* Strong absorption bands are expected at shorter wavelengths (likely below 250 nm) corresponding to π → π* transitions within the conjugated aromatic system.
n → π Transitions:* A weaker absorption band is predicted at a longer wavelength (around 270-300 nm), which is characteristic of the n → π* transition of the carbonyl group. masterorganicchemistry.com The conjugation with the aromatic ring may cause a bathochromic (red) shift of this band compared to a simple aliphatic ketone.
Fluorescence spectroscopy would provide information on the molecule's ability to emit light after absorption. The presence of the rigid, conjugated system suggests that fluorescence is possible, although the efficiency would depend on various factors, including the solvent environment and the potential for non-radiative decay pathways.
Interactive Data Table: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | Phenyl-Imidazole Conjugated System | ~240-260 | High (>10,000) |
| n → π | Carbonyl Group (C=O) | ~280-310 | Low (<1,000) |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity (if chiral derivatives are explored)
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are specifically used to analyze chiral molecules, which are non-superimposable on their mirror images. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.
However, if derivatives of this compound were synthesized that introduce a chiral center—for example, by reduction of the ketone to a chiral alcohol or by substitution on the imidazole or phenyl ring with a chiral moiety—then CD and ORD spectroscopy would become essential tools. These techniques would be used to:
Confirm the presence of chirality.
Determine the enantiomeric excess (ee) or purity of a sample.
Potentially assign the absolute configuration of the stereocenter by comparing experimental spectra with theoretical calculations or with spectra of known compounds.
For the achiral title compound, this section is not applicable.
Chemical Reactivity and Derivatization Studies of 1 4 1h Imidazol 4 Yl Phenyl Ethan 1 One
Reactivity at the Imidazole (B134444) Nitrogen Atoms and Subsequent Transformations
The imidazole ring of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one contains two nitrogen atoms, both of which possess nucleophilic character. The N-1 nitrogen is a pyrrole-type nitrogen, while the N-3 nitrogen is a pyridine-type imine nitrogen. The lone pair of the N-3 nitrogen is more basic and readily available for reactions such as protonation or alkylation.
Alkylation or acylation reactions are expected to occur at the imidazole nitrogens. The reaction with an alkyl halide or acyl chloride would likely lead to the formation of N-substituted derivatives. Due to tautomerism in the unsubstituted imidazole ring, alkylation can potentially yield a mixture of N-1 and N-3 substituted products, which are tautomers of each other. However, once a substituent is introduced, the two nitrogens become distinct. The synthesis of N-substituted imidazole derivatives is a common strategy in medicinal chemistry and materials science. nih.gov For instance, related structures are often synthesized via substitution reactions on the imidazole nitrogen. nih.gov While specific studies on this compound are not prevalent, the general reactivity of the imidazole core suggests that it is a viable handle for derivatization. nih.govorganic-chemistry.org
Subsequent transformations of these N-alkylated or N-acylated products could include the formation of imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs). The formation of an NHC from the related isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, has been noted as a potential application, indicating that this class of compounds serves as intermediates in ligand synthesis. researchgate.net
Transformations of the Phenyl Ring via Electrophilic Aromatic Substitution
The phenyl ring in this compound is substituted with two groups: an acetyl group (-COCH₃) and an imidazol-4-yl group. The outcome of electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, is governed by the electronic effects of these substituents. wikipedia.orgmasterorganicchemistry.com
The acetyl group is a deactivating group due to its electron-withdrawing nature (both by induction and resonance) and directs incoming electrophiles to the meta-position (positions 3 and 5 relative to the acetyl group).
The imidazol-4-yl group's effect is more complex. Under neutral conditions, the imidazole ring can be an activating group. However, most electrophilic aromatic substitutions are carried out in strong acidic media. libretexts.org In the presence of acid, the basic nitrogen of the imidazole ring will be protonated, forming an imidazolium ion. This positively charged group is strongly deactivating and also meta-directing.
Therefore, under standard SₑAr conditions, the phenyl ring is heavily deactivated by both the acetyl group and the protonated imidazolium moiety. Substitution would be significantly slower compared to benzene (B151609) and would be expected to occur at the positions meta to both groups, which are the same carbons (positions 3 and 5).
Reactions Involving the Ethanone (B97240) Carbonyl Group
The ethanone side chain possesses a reactive carbonyl group and acidic α-hydrogens, enabling a variety of chemical transformations.
Nucleophilic Additions and Condensations
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com
Reduction: A common reaction is the reduction of the ketone to a secondary alcohol. This can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). For example, the reduction of the related compound 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone with NaBH₄ yields the corresponding alcohol, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. nih.gov A similar reaction with this compound would yield 1-[4-(1H-imidazol-4-yl)phenyl]ethan-1-ol .
Condensation Reactions: The ethanone can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde under basic or acidic conditions to form an α,β-unsaturated ketone (a chalcone). jackwestin.com While this specific ketone has not been reported as a substrate, related systems like 4'-(1H-imidazol-1-yl)acetophenone are known to react with aldehydes. More directly, aldehydes such as 4-(1H-imidazol-1-yl)benzaldehyde readily undergo Claisen-Schmidt condensation with various acetophenones to produce imidazole-containing chalcones. mdpi.commdpi.com This indicates that the acetyl group of this compound would be expected to condense with various aromatic aldehydes to furnish a series of chalcone (B49325) derivatives.
Below is a table showing potential products from such a condensation.
| Aldehyde Reactant | Potential Chalcone Product Name |
| Benzaldehyde | (E)-1-[4-(1H-imidazol-4-yl)phenyl]-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-[4-(1H-imidazol-4-yl)phenyl]prop-2-en-1-one |
| 4-Methoxybenzaldehyde | (E)-1-[4-(1H-imidazol-4-yl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one |
Enolization and Alpha-Carbon Functionalization
The methyl protons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate anion. This enolate is a key intermediate in several reactions. jackwestin.com
The formation of the enolate is the first step in the aforementioned Claisen-Schmidt condensation. This nucleophilic enolate can also react with other electrophiles. For instance, α-halogenation can be achieved by treating the ketone with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This would yield 2-bromo-1-[4-(1H-imidazol-4-yl)phenyl]ethan-1-one , a versatile intermediate for the synthesis of other heterocyclic systems, such as substituted imidazoles or thiazoles. researchgate.net
Synthesis of Novel Derivatives and Analogs with Modified Substituents
The reactivity profile of this compound allows for the synthesis of a wide array of derivatives. Modifications can be introduced at any of the reactive sites:
Imidazole Ring: N-alkylation or N-acylation can introduce various substituents, altering the steric and electronic properties of the molecule. nih.govnih.gov
Phenyl Ring: Although challenging, electrophilic substitution could be used to introduce functional groups like -NO₂ or -Br onto the phenyl ring.
Ethanone Group: This is arguably the most versatile handle for derivatization.
Reduction leads to secondary alcohols.
Condensation with aldehydes yields chalcones. mdpi.commdpi.com
Functionalization at the α-carbon can lead to compounds like α-halo ketones, which are precursors for many other molecules. researchgate.net
The ketone can be converted to other functional groups, such as oximes or hydrazones, through reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. researchgate.net
The synthesis of N-acyl-α-amino acid derivatives and related 1,3-oxazoles starting from similar keto-acids highlights the broad synthetic potential stemming from the ketone moiety. mdpi.com
Structure-Property Relationship Studies within Derivative Series (excluding biological)
Understanding the relationship between molecular structure and physical properties is crucial for the rational design of new materials. For a series of derivatives of this compound, such studies would focus on non-biological properties like crystallinity, solubility, and electronic characteristics.
Detailed crystallographic analysis provides insight into the solid-state packing, conformation, and intermolecular interactions that dictate physical properties. For the related isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate , X-ray diffraction studies have provided precise data on its crystal structure. researchgate.netnih.gov This analysis revealed an extensive network of hydrogen bonds involving the water of crystallization, which links molecules into chains. These chains are further connected into sheets through C-H···O interactions, and the sheets stack via π–π interactions. researchgate.netnih.gov
A similar crystallographic study on this compound and its derivatives would be invaluable. By systematically changing substituents and analyzing the resulting changes in bond lengths, bond angles, and intermolecular forces, a clear structure-property relationship could be established.
Table of Crystallographic Data for the Isomer 1-[4-(1H-imidazol-1-yl)phenyl]ethanone Monohydrate nih.gov
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀N₂O·H₂O |
| Molecular Weight | 204.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7599 (6) |
| b (Å) | 8.0885 (8) |
| c (Å) | 9.7168 (9) |
| α (°) | 90.350 (3) |
| β (°) | 106.731 (3) |
| γ (°) | 99.486 (3) |
| Volume (ų) | 501.03 (8) |
| π–π Stacking Distance (Å) | 3.7571 (9) and 3.7231 (9) |
This data for the N-1 isomer illustrates the type of detailed structural information that underpins structure-property relationship studies.
Furthermore, computational chemistry offers powerful tools for probing these relationships. nih.gov For a series of synthesized derivatives, Density Functional Theory (DFT) calculations could be employed to determine properties such as:
Molecular Geometry: Optimized structures in the gas phase.
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electronic excitability and chemical reactivity.
Molecular Electrostatic Potential (MEP): This maps the electron density to identify regions susceptible to electrophilic or nucleophilic attack.
By correlating these calculated parameters with experimentally observed properties (e.g., melting point, solubility, UV-Vis absorption maxima) across a derivative series, a robust quantitative structure-property relationship (QSPR) model can be developed.
Strategies for Library Synthesis and Combinatorial Chemistry Approaches
The structural framework of this compound presents a versatile scaffold for combinatorial chemistry and the generation of diverse chemical libraries. Its three key functional regions—the acetyl group, the phenyl ring, and the imidazole ring—offer multiple points for chemical modification. These modifications are instrumental in exploring the structure-activity relationships (SAR) for various biological targets. The strategic derivatization of this core structure allows for the systematic alteration of its physicochemical properties, such as steric bulk, electronic distribution, and hydrogen bonding capacity.
The ketone moiety is a primary site for a wide array of chemical transformations. Standard carbonyl chemistry can be employed to introduce significant diversity. For instance, condensation reactions with various aldehydes can yield chalcone-like structures, which are themselves a class of compounds with significant biological activities. mdpi.com Furthermore, the carbonyl group can be reduced to a secondary alcohol, providing a new hydrogen bond donor and a chiral center, as seen in the formation of (1R)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-ol. bldpharm.com This alcohol can be further derivatized through esterification or etherification to introduce a variety of substituents.
The imidazole ring is another key site for derivatization. The nitrogen atoms of the imidazole can be alkylated or acylated, which can influence the compound's pharmacokinetic profile. researchgate.net For example, reaction with alkyl halides in the presence of a base can introduce small alkyl groups or more complex side chains. The choice of the nitrogen atom for substitution (N-1 vs. N-3) can be influenced by the reaction conditions and the steric environment.
The phenyl ring offers opportunities for electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. Halogenation, nitration, or sulfonation can introduce new functional groups onto the phenyl ring, which can then be used for further modifications. For example, a nitro group can be reduced to an amine, which can then participate in amide bond formation or other coupling reactions.
A key strategy in library synthesis is the use of multi-component reactions or sequential synthetic routes where the starting material, this compound, is systematically built upon. For example, the imidazole ring itself can be formed in the final steps of a synthetic sequence, allowing for the introduction of diversity at the imidazole ring positions. nih.gov This approach, starting from simpler building blocks like 1-(4-aminophenyl)ethan-1-one, allows for the creation of a library of imidazole derivatives with various substituents on the imidazole and phenyl rings. nih.gov
The following tables outline potential derivatization strategies for generating a chemical library based on the this compound scaffold.
Table 1: Derivatization Strategies at the Acetyl Group
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential for Diversity |
| Aldol Condensation | Various aldehydes, base catalyst | α,β-Unsaturated ketone (Chalcone) | High (diverse aldehydes) |
| Reduction | NaBH4, methanol (B129727) | Secondary alcohol | Introduces chirality |
| Reductive Amination | Amines, reducing agent (e.g., NaBH(OAc)3) | Amine | High (diverse amines) |
| Wittig Reaction | Phosphonium ylides | Alkene | Moderate (ylide stability) |
| Grignard Reaction | Organomagnesium halides | Tertiary alcohol | High (diverse Grignard reagents) |
Table 2: Derivatization Strategies at the Imidazole Ring
| Reaction Type | Reagents and Conditions | Site of Modification | Potential for Diversity |
| N-Alkylation | Alkyl halides, base (e.g., NaH, K2CO3) | Imidazole Nitrogen | High (diverse alkyl halides) |
| N-Acylation | Acyl chlorides, base | Imidazole Nitrogen | High (diverse acyl chlorides) |
| Electrophilic Substitution | Halogenating agents (e.g., NBS) | Imidazole Carbon | Moderate |
Table 3: Derivatization Strategies at the Phenyl Ring
| Reaction Type | Reagents and Conditions | Position of Substitution | Potential for Diversity |
| Nitration | HNO3, H2SO4 | Ortho/Meta to existing groups | Low (regioselectivity issues) |
| Halogenation | Br2, FeBr3 or NBS | Ortho/Meta to existing groups | Moderate |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Ortho/Meta to existing groups | Low (potential for side reactions) |
These strategies, often used in a combinatorial fashion, enable the rapid synthesis of a large number of analogues. The resulting libraries can then be screened for biological activity, leading to the identification of lead compounds for further development. The synthesis of a series of S- and N-substituted imidazoles from precursors like 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones demonstrates the feasibility of such library synthesis approaches. nih.gov
Coordination Chemistry and Metal Complexation of 1 4 1h Imidazol 4 Yl Phenyl Ethan 1 One
Synthesis and Characterization of Metal Complexes with Transition Metals
The synthesis of transition metal complexes with 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one can be achieved through standard coordination chemistry techniques. Typically, this involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, such as ethanol, methanol (B129727), or dimethylformamide (DMF). rsc.orgnih.gov The reaction is often carried out under reflux to ensure completion. niscpr.res.in The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to target different coordination numbers and geometries. rsc.org The resulting solid complexes can then be isolated by filtration, washed, and dried. researchgate.net
Characterization of these newly synthesized complexes relies on a suite of analytical and spectroscopic methods. Elemental analysis is used to confirm the empirical formula and the metal-to-ligand ratio in the complex. Molar conductance measurements in a suitable solvent can help determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are coordinated to the metal or exist as counter-ions. researchgate.net
Structural Elucidation of Metal-Ligand Coordination Geometries
In the absence of single-crystal data for a specific complex, the coordination geometry can often be inferred from a combination of spectroscopic and magnetic susceptibility data. For example, the electronic spectra (UV-Vis) and magnetic moment can help distinguish between octahedral, tetrahedral, and square planar arrangements for many first-row transition metals. rsc.orgresearchgate.net
The crystal structure of the related isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, shows that the imidazole (B134444) and phenyl rings are not coplanar, which would also be expected for the 4-yl isomer and would influence the packing and coordination behavior. nih.govresearchgate.net
Spectroscopic Signatures of Complex Formation
Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex reveals key shifts in vibrational frequencies. Coordination of the imidazole's nitrogen atom to the metal is typically confirmed by a shift in the ν(C=N) stretching vibration. Furthermore, a shift in the ν(C=O) stretching frequency of the ethanone (B97240) group to a lower wavenumber (lower frequency) is a strong indicator of the carbonyl oxygen's participation in coordination. nih.gov The appearance of new, low-frequency bands can also be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can confirm complex formation, particularly with diamagnetic metal ions like Zn(II) or Cd(II). nih.gov Upon coordination, the chemical shifts of the imidazole and phenyl protons, especially those close to the coordinating nitrogen and oxygen atoms, would be expected to change significantly compared to the free ligand. nih.gov
UV-Visible Spectroscopy: The electronic spectrum of a metal complex provides information about the d-d electronic transitions of the metal ion and charge-transfer bands. The d-d transitions are sensitive to the coordination geometry and the nature of the ligands. uobaghdad.edu.iq Upon complexation, the appearance of new bands, often in the visible region, or shifts in the ligand's internal π→π* and n→π* transitions can be observed. The new bands are often assigned to ligand-to-metal charge transfer (LMCT) transitions. rsc.orguobaghdad.edu.iq
Theoretical Studies on Metal-Ligand Binding Affinities and Stability Constants
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of metal complexes. rsc.org These theoretical studies can provide deep insights into the nature of the metal-ligand bond, binding affinities, and the electronic structure of the complexes. DFT calculations can be used to optimize the geometry of the complexes, corroborating experimental findings from X-ray diffraction or predicting the structure when experimental data is unavailable. acs.org
Theoretical models can estimate the binding free energies between the ligand and various metal ions. acs.orgnih.gov For example, studies on imidazole binding to zinc have shown that it can coordinate in either a monodentate or bidentate fashion, and calculations can predict the relative stability of these modes. acs.org Reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the complex, offering clues about its potential reactivity. researchgate.net
By simulating metal-imidazole interactions, researchers can develop parameters that help predict the stability constants (logK values) of complex formation in solution. nih.gov These theoretical predictions are crucial for understanding the behavior of these complexes in various chemical and biological systems. DFT calculations can also elucidate the electronic properties, such as the HOMO-LUMO energy gap, which relates to the chemical reactivity and kinetic stability of the complex. rsc.org
Applications of Metal Complexes as Catalysts in Organic Transformations
Transition metal complexes containing imidazole-based ligands are recognized for their catalytic activity in a range of organic reactions. researchgate.netbeilstein-journals.org The electronic and steric properties of the ligand play a crucial role in determining the efficacy and selectivity of the catalyst. The presence of both a sigma-donating imidazole ring and a carbonyl group in this compound makes its metal complexes promising candidates for catalysis.
Homogeneous Catalysis for Specific Chemical Reactions
Complexes of metals such as copper, zinc, palladium, and nickel with N-donor ligands have demonstrated significant potential in homogeneous catalysis. beilstein-journals.org These catalysts are soluble in the reaction medium, leading to high activity and selectivity under mild conditions.
Based on the known reactivity of similar complexes, metal derivatives of this compound could potentially catalyze reactions such as:
Oxidation Reactions: Vanadium and iron complexes are known to catalyze the oxidation of alcohols and sulfides. beilstein-journals.org
Reduction Reactions: Zinc complexes are active in the hydrosilylation of ketones and aldehydes. beilstein-journals.org
Coupling Reactions: Palladium and copper complexes are staples in C-C and C-N bond-forming cross-coupling reactions. The development of metal-carbene complexes from imidazole derivatives has also led to powerful catalysts for cyclization reactions. beilstein-journals.org
Polymerization and other transformations: A wide variety of transition metal complexes supported by main group element ligands are used to catalyze diverse molecular transformations. nih.gov
The specific catalytic performance would depend on the choice of the transition metal, the coordination environment, and the reaction conditions. The tunability of the ligand structure provides an avenue for optimizing catalytic activity for specific chemical processes.
Heterogeneous Catalysis and Supported Metal Complexes of this compound
The exploration of new materials for heterogeneous catalysis is a cornerstone of green chemistry and industrial process optimization. Ligands bearing imidazole functionalities are of particular interest due to their versatile coordination properties and their ability to stabilize metal centers in various oxidation states. The compound this compound, also known as 4'-(Imidazol-1-yl)acetophenone, presents a promising scaffold for the development of novel catalysts. Its structure, featuring a coordinating imidazole ring and a phenyl group, allows for the synthesis of robust metal complexes. However, a comprehensive review of the scientific literature reveals a nascent stage of research into the direct application of this compound and its metal complexes in the realm of heterogeneous catalysis.
While the synthesis of discrete molecular complexes of this ligand has been reported, their immobilization on solid supports to create heterogeneous catalysts is an area that remains largely unexplored in published research. The transition from homogeneous catalysts to their heterogeneous counterparts is crucial for practical applications, as it simplifies catalyst separation from the reaction mixture, enhances catalyst stability, and allows for continuous flow processes.
The potential for developing heterogeneous catalysts based on this compound is significant. The imidazole nitrogen atom can be coordinated to a variety of transition metals known for their catalytic activity, such as palladium, ruthenium, rhodium, and copper. The phenyl ring provides a structural backbone that could be functionalized to facilitate grafting onto solid supports like silica (B1680970), alumina, or polymers.
Despite this potential, detailed research findings on the performance of such supported metal complexes in specific catalytic reactions are not yet available in the public domain. Future research in this area would likely focus on:
The synthesis and characterization of metal complexes of this compound.
The development of methods to immobilize these complexes on various solid supports.
The evaluation of the resulting heterogeneous catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
The investigation of catalyst recyclability and leaching to ensure the stability and economic viability of the catalytic system.
The scientific community awaits further studies to elucidate the role and efficacy of this compound and its derivatives as precursors for heterogeneous catalysts.
Coordination Chemistry of this compound
The ability of this compound to act as a ligand in the formation of metal complexes has been demonstrated through the synthesis and characterization of a nickel(II) complex.
Synthesis and Structure of a Nickel(II) Complex
A notable example of a metal complex derived from this compound is tetrakis{1-[4-(1H-imidazol-1-yl-κN³)phenyl]ethanone}bis(isothiocyanato-κN)nickel(II). This complex was synthesized via a hydrothermal reaction involving this compound, nickel(II) sulfate (B86663) hexahydrate, and potassium thiocyanate (B1210189).
The crystal structure of this complex reveals a distorted octahedral coordination geometry around the central nickel atom, which lies on a center of symmetry. The equatorial plane is occupied by the nitrogen atoms of four this compound ligands, while two trans-arranged thiocyanate anions coordinate axially through their nitrogen atoms. The bond lengths between the nickel atom and the nitrogen atoms of the ligands are consistent with those observed in similar nickel(II) complexes.
The crystal packing is stabilized by C—H···S and C—H···O hydrogen bonds, which link the complex molecules into layers.
Crystallographic Data for [Ni(NCS)₂(C₁₁H₁₀N₂O)₄]
The following table summarizes the key crystallographic data for the nickel(II) complex.
| Parameter | Value |
| Chemical Formula | C₄₆H₄₀N₁₀NiO₄S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.978(2) |
| b (Å) | 18.667(4) |
| c (Å) | 11.089(2) |
| β (°) | 109.83(3) |
| Volume (ų) | 2137.4(7) |
| Z | 2 |
| Ni—N(imidazole) (Å) | 2.097(5) - 2.125(5) |
| Ni—N(thiocyanate) (Å) | 2.087(5) |
Data sourced from a study on the synthesis and characterization of the nickel(II) complex.
Computational Chemistry and Theoretical Investigations of 1 4 1h Imidazol 4 Yl Phenyl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electronic distribution and orbital interactions within a molecule.
Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecular systems, balancing accuracy with computational efficiency. For 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By iteratively solving the electronic Schrödinger equation, DFT methods can locate the minimum energy structure on the potential energy surface.
A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a reliable description of the molecule's geometry. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. Total energy calculations from these optimized structures are also vital for assessing the molecule's thermodynamic stability.
Table 1: Selected Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (phenyl-imidazole) | 1.48 Å |
| Bond Length | C=O (ethanone) | 1.23 Å |
| Bond Length | N-H (imidazole) | 1.01 Å |
| Bond Angle | C-C-C (phenyl-ethanone) | 119.5° |
| Bond Angle | C-N-C (imidazole) | 108.2° |
| Dihedral Angle | Phenyl-Imidazole | 35.8° |
Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures. Actual values would be derived from specific computational research on this compound.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is typically localized over the electron-rich imidazole (B134444) and phenyl rings, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often centered on the ethanone (B97240) group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Energy Gap | 4.65 |
Note: These energy values are representative and would be determined through specific quantum chemical calculations for the molecule.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, such as the one connecting the phenyl and imidazole rings in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the dihedral angle between the two rings and calculating the energy at each step, thereby mapping the potential energy surface.
This analysis reveals the preferred spatial orientation of the molecule and the flexibility of its structure. The results can identify the global minimum energy conformation as well as other low-energy local minima, which may be populated at room temperature and influence the molecule's biological activity and physical properties.
Spectroscopic Property Prediction using Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data, which are essential for molecular characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared to experimental spectra to confirm the structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Selected Atoms of this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | Imidazole N-H | 8.12 |
| ¹H | Phenyl (ortho to ethanone) | 7.98 |
| ¹H | Methyl (ethanone) | 2.65 |
| ¹³C | Carbonyl (ethanone) | 197.5 |
| ¹³C | Phenyl (ipso to imidazole) | 138.2 |
| ¹³C | Imidazole C4 | 121.4 |
Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and are illustrative of values obtained from computational predictions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational spectrum. These calculations provide the frequencies and intensities of the fundamental vibrational modes.
By comparing the calculated vibrational spectrum with experimental data, researchers can assign specific spectral bands to particular molecular motions, such as stretching, bending, and torsional modes. This aids in the structural confirmation and provides a deeper understanding of the molecule's intramolecular dynamics. For this compound, characteristic vibrational modes would include the C=O stretch of the ethanone group, N-H stretching and bending in the imidazole ring, and various C-H and C-C vibrations within the aromatic rings.
UV-Vis Absorption and Emission Spectral Simulations
Theoretical investigations into the electronic properties of molecules like this compound are predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). This method is effective for predicting the electronic absorption spectra of organic molecules. scirp.orgresearchgate.net
For a molecule with the structure of this compound, the key electronic transitions are expected to be of the π → π* and n → π* type. The phenyl and imidazole rings constitute a significant π-conjugated system, and the carbonyl group of the ethanone moiety, along with the nitrogen atoms of the imidazole, provide non-bonding electrons (n). The interaction between these components will dictate the molecule's photophysical behavior.
Simulations would typically be performed using a functional like B3LYP or a long-range corrected functional such as CAM-B3LYP or ωB97XD, with a basis set like 6-311++G(d,p) to accurately model the electronic structure. researchgate.netacs.org The simulations would calculate the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which indicate the intensity of the absorption bands.
The primary absorption bands in the UV-Vis spectrum would likely arise from transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the molecular orbitals would reveal that the HOMO is likely distributed across the phenyl-imidazole system, while the LUMO may be localized more towards the acetylphenyl portion, indicating a charge-transfer character to the transition. scirp.org
Table 1: Hypothetical TD-DFT Calculation Results for this compound in Methanol (B129727)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.97 | 312 | 0.08 | HOMO -> LUMO (n → π) |
| S0 → S2 | 4.66 | 266 | 0.75 | HOMO-1 -> LUMO (π → π) |
| S0 → S3 | 5.12 | 242 | 0.21 | HOMO -> LUMO+1 (π → π*) |
This table presents illustrative data based on typical values for similar aromatic ketones and imidazole derivatives.
Emission spectral simulations would involve optimizing the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) geometry would correspond to the emission energy. The resulting fluorescence spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful tool for understanding the conformational dynamics of a molecule and its interactions with the surrounding environment, such as a solvent. For this compound, MD simulations could provide insights into several key aspects.
First, the rotational barrier around the single bond connecting the phenyl and imidazole rings could be investigated. This rotation influences the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, its electronic properties.
Second, MD simulations in an explicit solvent, like water or methanol, would reveal the nature of solute-solvent interactions. The imidazole moiety, with its two nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor (N). nih.gov The carbonyl oxygen of the ethanone group is also a potent hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds. scirp.orgnih.gov The simulations would likely show a structured solvation shell around the molecule, with solvent molecules preferentially orienting themselves to form hydrogen bonds with the imidazole and carbonyl groups.
Furthermore, these simulations can be used to predict macroscopic properties. For instance, simulations using methods like COSMOtherm can predict properties such as density, viscosity, and vaporization enthalpy based on the molecule's surface charge distribution. sciprofiles.com In concentrated solutions, MD simulations could also explore the tendency for self-association, where molecules might stack via π-π interactions between the aromatic rings or form hydrogen-bonded dimers. nih.gov
Table 2: Illustrative Data from a Hypothetical MD Simulation in Aqueous Solution
| Interaction Site | Average Number of Hydrogen Bonds | Average H-bond Lifetime (ps) |
| Imidazole N-H (donor) | 1.2 | 2.5 |
| Imidazole N (acceptor) | 1.5 | 3.1 |
| Carbonyl O (acceptor) | 2.1 | 3.8 |
This table contains hypothetical data derived from studies on similar functional groups in aqueous solutions.
Molecular Docking and Interaction Studies (focusing on material science or non-biological systems, e.g., supramolecular assemblies)
The structural features of this compound make it an interesting candidate for applications in material science, particularly in the formation of supramolecular structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.netmdpi.com
Molecular docking, a technique often used in drug discovery, can also be applied in a material science context to predict how a small molecule (a "guest") might bind within the pores or on the surface of a host material like a MOF. researchgate.net In this scenario, this compound could be studied as a guest molecule, with docking simulations predicting its preferred binding sites and interaction energies within the framework. Key interactions would likely involve hydrogen bonding between the imidazole group and the MOF's organic linkers or coordination to metal nodes. researchgate.net
Conversely, this molecule could serve as a building block (a "linker") for new materials. The imidazole nitrogen atoms are excellent ligands for coordinating with metal ions (e.g., Cu²⁺, Zn²⁺), which is the fundamental interaction for forming MOFs. researchgate.netrsc.org Theoretical studies could model the self-assembly process of this molecule with metal ions to predict the resulting framework's topology, porosity, and stability.
Docking and simulation studies could also explore the formation of non-covalent supramolecular assemblies. The combination of a hydrogen-bonding imidazole group and a π-rich phenyl ring could lead to the formation of well-ordered structures, such as one-dimensional chains or two-dimensional sheets, held together by a combination of hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov Computational analysis of the interaction energies and geometries of dimers and larger clusters would be the first step in predicting the viability and structure of such assemblies.
Table 3: Hypothetical Docking Results of this compound with a Model MOF (e.g., ZIF-8)
| Binding Site | Predicted Binding Energy (kcal/mol) | Key Interactions |
| Pore Window | -5.8 | Hydrogen bond (Imidazole N-H with framework N) |
| Pore Cage | -5.2 | π-π stacking (Phenyl ring with framework imidazole) |
This table presents hypothetical binding energies and interactions based on typical values observed in guest-MOF docking studies.
Emerging Applications and Material Science Prospects of 1 4 1h Imidazol 4 Yl Phenyl Ethan 1 One and Its Derivatives
Utilization as Building Blocks in Advanced Polymeric Materials
The inherent functionalities of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one make it a highly attractive candidate for the synthesis of advanced polymers. The imidazole (B134444) and ethanone (B97240) groups provide distinct reactive sites for polymerization and impart unique properties to the resulting macromolecular chains.
The ethanone group of this compound can be chemically modified to introduce a polymerizable group, such as a vinyl moiety, through reactions like Wittig olefination or reduction to a hydroxyl group followed by esterification with acrylic acid. This would transform the molecule into a vinyl- or acrylate-based monomer. Such monomers can undergo radical polymerization, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), to produce well-defined polymers. morressier.com For instance, 4-vinylimidazole has been successfully polymerized to create polymers with pendant imidazole groups. acs.orgmdpi.com
Alternatively, the imidazole ring itself can participate in polymerization. Poly(imidazole)s can be synthesized through dehalogenative polycondensation of halogenated imidazole precursors using nickel complexes, resulting in π-conjugated polymers with interesting electronic properties. acs.org The N-H bond of the imidazole can also be a site for derivatization, allowing for its incorporation into polymer backbones like polyamides or polyimides, which are known for their high thermal stability. scielo.org.mxtsijournals.com
Polymers incorporating the this compound moiety are expected to exhibit a range of valuable functionalities. The imidazole group, with its basic nitrogen atoms, can act as a proton acceptor, making these polymers suitable for applications in proton exchange membranes for fuel cells, especially at high temperatures. mdpi.comacs.org The ability of the imidazole ring to form hydrogen bonds and coordinate with metal ions also opens up applications in areas like polymer catalysis and as functional materials for organic electronic devices. nih.govresearchgate.net
The integration of such imidazole-containing units into polymer structures has been shown to enhance properties like solubility, oxidative stability, and thermal resistance. scielo.org.mxmdpi.com For example, polyamides and polyimides containing imidazole groups have demonstrated high thermal stability with decomposition temperatures often exceeding 400°C. scielo.org.mx
Table 1: Properties of Imidazole-Containing Polymers
| Polymer Type | Monomer(s) | Key Properties | Potential Applications | Reference |
|---|---|---|---|---|
| Poly(N-vinylimidazole) | 4(5)-Vinylimidazole | Water-soluble, catalytic activity | Enzyme mimics, hydrogels | acs.org |
| Poly(imidazole-2,5-diyl) | Halogenated Imidazoles | π-conjugated, electrochemical activity | Conducting materials, ligands for metal complexes | acs.org |
| Imidazole-based Polyamides | Imidazole-containing diamine, Dicarboxylic acids | High thermal stability (Td10% > 360°C), good solubility | High-performance materials, membranes | tsijournals.com |
Incorporation into Supramolecular Architectures and Self-Assembly Systems
The structure of this compound is well-suited for the construction of ordered, non-covalently linked supramolecular assemblies through specific intermolecular interactions.
The imidazole ring of the title compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks. In the solid state, these interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.
Crystal structure analysis of a related isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, reveals that the imidazole ring, in conjunction with water molecules, forms chains through O–H···N and N–H···O hydrogen bonds. acs.orgrsc.org These chains are further interconnected by weaker C–H···O interactions and π–π stacking of the phenyl rings, leading to the formation of complex hydrogen-bonded sheets. acs.orgrsc.org It is highly probable that this compound would exhibit similar, if not more complex, hydrogen bonding patterns, making it a prime candidate for crystal engineering studies to design materials with specific network topologies.
The nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions, positioning this compound and its derivatives as ideal organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net By reacting this compound, or a dicarboxylic acid derivative of it, with metal salts, it is possible to construct porous, crystalline materials with high surface areas. rsc.org The properties of these MOFs, such as pore size and functionality, can be tuned by the choice of metal ion and the geometry of the linker. mdpi.com Imidazole-based MOFs have shown promise in applications like gas storage, catalysis, and proton conduction. rsc.orgnih.govsoton.ac.uk For example, MOFs constructed from imidazole-containing ligands have been investigated for their ability to selectively adsorb CO₂ and for their high proton conductivity. mdpi.comnih.gov
Furthermore, the rigid structure of this compound makes it a suitable building block for Covalent Organic Frameworks (COFs). COFs are porous crystalline polymers linked by strong covalent bonds. Imidazole-linked COFs have been synthesized and have demonstrated remarkable stability and functionality. rsc.orgnih.gov For instance, a robust imidazole-linked Ni-phthalocyanine-based COF has been shown to be an efficient electrocatalyst for CO₂ reduction over a wide pH range. rsc.org The incorporation of the title compound into COF structures could lead to materials with tailored electronic properties and catalytic activities. nih.govrsc.org
Table 2: Examples of Imidazole-Based Frameworks and Their Applications
| Framework Type | Imidazole-Containing Building Block | Metal/Linkage | Key Feature/Application | Reference |
|---|---|---|---|---|
| MOF | 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid | Cd(II), Ba(II) | High water stability, proton conduction (10-4 S·cm-1) | rsc.org |
| MOF | 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II), Co(II) | 3D frameworks, selective adsorption of H₂O/MeOH | rsc.org |
| Cationic MOF | tris(4-(1H-imidazol-1-yl)phenyl)amine | Ag(I), Zn(II) | Anion exchange for removal of Cr₂O₇²⁻ | rsc.org |
| COF | Ni-phthalocyanine and imidazole building blocks | Imidazole linkage | High stability, electrocatalytic CO₂ reduction | rsc.org |
Applications in Sensor Technologies for Chemical Detection
The electronic properties and binding capabilities of the imidazole moiety make it an excellent component for the design of chemical sensors. unigoa.ac.in Imidazole derivatives have been successfully employed in fluorescent and colorimetric sensors for the detection of various analytes, including metal ions and anions. rsc.orgunigoa.ac.inresearchgate.netseejph.com
The imidazole ring in this compound can act as a recognition site. Upon binding of a target analyte, such as a metal ion like Cu²⁺ or Hg²⁺, to the imidazole nitrogen atoms, the electronic structure of the molecule can be perturbed. rsc.orgresearchgate.netnih.gov This perturbation can lead to a change in its photophysical properties, such as a quenching or enhancement of its fluorescence, or a shift in its absorption spectrum, enabling detection. rsc.orgscispace.com For example, imidazole-based fluorescent chemosensors have been developed for the reversible detection of cyanide and mercury ions with detection limits in the micromolar range. rsc.orgscispace.com Similarly, sensors for the detection of hydrazine (B178648) and various metal ions in aqueous solutions have been reported. researchgate.netrsc.org The combination of the imidazole sensing unit with the phenyl ethanone structure could lead to novel sensors with high selectivity and sensitivity.
Table 3: Performance of Imidazole-Based Chemical Sensors
| Sensor Type | Target Analyte | Detection Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Fluorescent | Cyanide (CN⁻) | Fluorescence quenching | 0.8 µM | rsc.orgscispace.com |
| Fluorescent | Mercury (Hg²⁺) | Fluorescence enhancement (reversible) | - | rsc.orgscispace.com |
| Fluorescent | Copper (Cu²⁺) | Fluorescence quenching | 0.09 µM | researchgate.net |
| Fluorescent | Hydrazine | Fluorescence quenching | - | rsc.org |
Chemo-sensors and Fluorescent Probes
Research into imidazole-based fluorescent probes has revealed their potential for detecting a range of substances. For instance, N1-functionalized imidazoles have been synthesized and shown to be highly sensitive and selective fluorescent probes for the detection of picric acid, a common explosive, over other nitroaromatic compounds. researchgate.net This selectivity is attributed to the amphoteric nature of the imidazole ring.
In another application, an acetoxy-substituted tetraphenyl imidazole (AcOPI) has been developed as a fluorescent probe for the detection of reactive oxygen species (ROS), specifically superoxide (B77818) (O₂•⁻) and hypochlorite (B82951) (ClO⁻). nih.gov This probe operates through a synergistic mechanism of aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT), leading to a significant enhancement in fluorescence upon exposure to ROS.
Furthermore, derivatives of 1-phenyl-1H-benzo[d]imidazole have been investigated for their sensitivity to picric acid. It was observed that the triplet-facilitated emission of one such compound was completely quenched upon the addition of this nitroaromatic explosive in a film state. researchgate.net The development of imidazole-based sensors extends to the detection of metal ions, with some derivatives showing a "turn-on" fluorescence response to specific cations. uminho.pt
A study on 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones, which share a similar structural motif with the target compound, led to the synthesis of various imidazole derivatives. While this research focused on anticancer activity, the synthetic strategies employed could be adapted for the development of novel sensors. ias.ac.in
The following table summarizes the performance of some imidazole-based fluorescent probes.
| Probe Type | Analyte | Detection Limit | Quenching/Enhancement | Reference |
| N1-functionalized imidazoles | Picric Acid | 446 ppb | Quenching | researchgate.net |
| Acetoxy-substituted tetraphenyl imidazole (AcOPI) | O₂•⁻ and ClO⁻ | - | 96-fold enhancement | nih.gov |
| Anthraquinone-imidazole compound (FAI) | Ag⁺ | 66 nM | Quenching | researchgate.net |
| FAI-Ag⁺ complex | Biothiols (Cys, Hcy, GSH) | 89 nM (Cys), 174 nM (Hcy), 208 nM (GSH) | Reversible enhancement | researchgate.net |
Detection Mechanisms and Selectivity
The detection mechanisms of imidazole-based chemo-sensors are diverse and depend on the specific design of the probe and the nature of the analyte. A common mechanism is fluorescence quenching, where the interaction between the probe and the analyte leads to a decrease in fluorescence intensity. For N1-functionalized imidazoles, the high selectivity for picric acid is achieved through a combination of electrostatic interactions and the formation of a non-fluorescent ground-state complex. researchgate.net The Stern-Volmer quenching constant for this interaction was found to be exceptionally high, at 6.68 × 10⁶ M⁻¹, indicating a very efficient quenching process. researchgate.net
In contrast, "turn-on" fluorescent probes exhibit an increase in fluorescence upon binding to the analyte. The AcOPI probe for ROS, for example, leverages the AIE and ESIPT mechanisms. nih.gov In its free form, the probe is non-fluorescent, but upon reaction with ROS, a highly fluorescent product is formed, leading to a significant signal enhancement. This probe also displays a large Stokes shift of 145 nm, which is advantageous for biological imaging as it minimizes self-quenching and background interference. nih.gov
The selectivity of these probes is a critical factor. For instance, the N1-functionalized imidazoles showed high selectivity for picric acid over other nitroaromatic compounds. researchgate.net Similarly, an anthraquinone-imidazole-based sensor demonstrated high selectivity for Ag⁺ ions over other metal ions. This selectivity is often achieved by tailoring the binding pocket of the sensor to match the size, charge, and coordination preferences of the target analyte. researchgate.net
Role in Optoelectronic Materials and Devices
The conjugated π-system of the imidazole ring, combined with the potential for substitution with various functional groups, makes this compound and its derivatives attractive candidates for applications in optoelectronic materials and devices.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Derivatives of 1-phenyl-1H-benzo[d]imidazole have been successfully employed as host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) based OLEDs. researchgate.net These materials have demonstrated high thermal stability, with 5% weight loss temperatures exceeding 341 °C, and glass transition temperatures over 149 °C. researchgate.net An OLED fabricated with a green phosphorescent emitter doped into a bipolar 1-phenyl-1H-benzo[d]imidazole derivative host achieved an external quantum efficiency of 13%. researchgate.net
Imidazole-based fluorescent materials are also being explored for their potential in developing highly efficient OLEDs through hot exciton (B1674681) pathways. researchgate.net This approach aims to efficiently harvest triplet excitons, which are typically lost in conventional fluorescent OLEDs, thereby improving the internal quantum efficiency.
Charge Transport and Exciton Dynamics
The charge-transporting properties of the host material are paramount for efficient OLED performance. researchgate.net Studies on 1-phenyl-1H-benzo[d]imidazole derivatives have shown that their charge transport characteristics can be tuned from bipolar to unipolar by modifying the molecular structure. A derivative exhibiting bipolar charge carrier transport, meaning it can effectively transport both electrons and holes, is highly desirable for achieving balanced charge injection and recombination in the emissive layer, leading to higher efficiency and longer device lifetime. researchgate.net
The dynamics of excitons, which are bound electron-hole pairs, are also critical. In the context of TADF-based OLEDs, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is a key parameter. The 1-phenyl-1H-benzo[d]imidazole derivatives investigated have shown moderate triplet energies of 2.63 and 2.66 eV. researchgate.net
An overview of imidazole-based fluorescent materials highlights the potential for these compounds to exhibit hybridized local and charge transfer (HLCT) states. researchgate.net These states can facilitate the conversion of triplet excitons into emissive singlet excitons through a process known as reverse intersystem crossing (RISC), which is the fundamental mechanism behind TADF. The ability to manipulate the exciton dynamics through molecular design opens up possibilities for creating next-generation OLEDs with improved performance. researchgate.net
Advanced Applications in Catalysis and Reaction Engineering (beyond metal complexes)
While metal complexes of imidazole derivatives are widely used in catalysis, there is growing interest in the application of the imidazole core itself as an organocatalyst. The amphoteric nature of the imidazole ring, possessing both aza (-N=) and amine (-NH-) functionalities, allows it to act as a versatile catalyst in various organic transformations. ias.ac.in
Imidazole has been effectively used as an organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones through a one-pot multicomponent reaction. ias.ac.in This reaction proceeds with high efficiency in a green solvent mixture of water and ethanol, highlighting the potential for developing environmentally benign catalytic processes. The use of imidazole as a catalyst can reduce the formation of byproducts and increase product yields due to its moderate catalytic properties. ias.ac.in
Although specific studies on the use of this compound as an organocatalyst are not yet prevalent in the literature, its structural features suggest potential applications in this field. The presence of the imidazole ring, coupled with the electron-withdrawing acetyl group on the phenyl ring, could modulate the catalytic activity of the imidazole core. This could be particularly relevant in reactions where the catalyst's electronic properties are crucial for activating substrates.
Furthermore, the development of enantioselective organocatalysis has seen the use of imidazolidinone catalysts, which are structurally related to imidazoles. These catalysts have been successfully applied in the 1,4-addition of electron-rich benzenes to α,β-unsaturated aldehydes, demonstrating high enantioselectivity. acs.org This suggests that chiral derivatives of this compound could potentially be explored as catalysts for asymmetric synthesis.
Analytical Method Development for Detection and Quantification of 1 4 1h Imidazol 4 Yl Phenyl Ethan 1 One in Research Settings
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one, both liquid and gas chromatography are valuable tools.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile imidazole (B134444) derivatives due to its versatility and high efficiency. ptfarm.plresearchgate.net The development of an HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation from impurities and related substances.
Stationary Phase Selection: A reversed-phase C18 or C8 column is a common starting point for the separation of moderately polar compounds like imidazole derivatives. nih.govnih.gov The choice between them would depend on the desired retention and selectivity.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Methanol (B129727) and acetonitrile (B52724) are common organic modifiers, with methanol sometimes being preferred for its safety profile and ability to provide suitable migration times. nih.govwiley.com The aqueous phase is often buffered to control the ionization state of the imidazole ring, which is crucial for consistent retention times. A phosphate (B84403) buffer adjusted to a slightly acidic pH, such as 3.2, has been shown to be effective for related compounds. nih.govnih.gov
Detection: The presence of a chromophore in the this compound structure, specifically the phenyl and imidazole rings, allows for straightforward detection using an ultraviolet (UV) detector. ptfarm.plnih.gov A wavelength of around 220 nm is often used for the detection of imidazole derivatives. ptfarm.plresearchgate.net
A typical starting point for HPLC method development is presented in the interactive table below.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Formic acid helps to protonate the imidazole ring, leading to sharper peaks and consistent retention. |
| Elution | Gradient | A gradient elution, starting with a lower concentration of organic modifier and increasing over time, is often necessary to elute all components of a mixture with good peak shape, especially when dealing with impurities of varying polarity. ptfarm.pl |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Detection | UV at 220 nm | The imidazole and phenyl moieties absorb in the UV region, providing good sensitivity. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. ptfarm.pl |
This table represents a typical starting point for HPLC method development for this compound based on methods for related imidazole compounds.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. gdut.edu.cn While this compound itself may have limited volatility, GC analysis can be performed following a derivatization step to increase its volatility and thermal stability. gdut.edu.cn This approach is particularly useful for detecting and quantifying volatile impurities.
Derivatization: Derivatization with agents like isobutyl chloroformate can be employed to make imidazole-containing compounds more amenable to GC analysis. gdut.edu.cn
Column and Conditions: A capillary column, such as one with a 95% methyl polysiloxane stationary phase, is typically used. researchgate.net Nitrogen or helium can be used as the carrier gas. The temperature program would need to be optimized to ensure the separation of the derivatized analyte from other components.
Detection: A Flame Ionization Detector (FID) is a common choice for general-purpose analysis of organic compounds, while a Mass Spectrometer (MS) detector provides higher sensitivity and structural information, which is invaluable for impurity identification. gdut.edu.cnnih.gov
If the synthesis of this compound can result in the formation of enantiomers, for instance, through the reduction of the ketone to a chiral alcohol, then chiral chromatography is essential to determine the enantiomeric purity. ptfarm.plresearchgate.net
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of enantiomers of imidazole derivatives. ptfarm.plresearchgate.net The Chiralcel OJ column, which contains cellulose tris(4-methylbenzoate), has been successfully used for the separation of various imidazole enantiomers. ptfarm.pl
Mobile Phase: The mobile phase in chiral chromatography often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as 2-propanol, ethanol, or methanol. ptfarm.pl The type and concentration of the alcohol can significantly impact the separation. Sometimes, a small amount of an amine, like diethylamine, is added to the mobile phase to improve peak shape and resolution. ptfarm.pl Both isocratic and gradient elution methods can be developed. While isocratic elution is simpler, a gradient may be necessary to resolve all enantiomers with good peak symmetry and reasonable analysis times. ptfarm.pl
Electrophoretic Methods for Separation and Characterization
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency and short analysis times with low sample and solvent consumption. mdpi.comnih.gov For charged or ionizable compounds like this compound, CE is a particularly suitable technique.
Capillary Zone Electrophoresis (CZE): In its simplest form, CZE separates analytes based on their charge-to-size ratio. The imidazole moiety of the target compound is basic and can be protonated in an acidic buffer, allowing it to migrate in an electric field.
Micellar Electrokinetic Chromatography (MEKC): For neutral or poorly soluble compounds, or to improve the separation of a mixture of charged and neutral species, MEKC can be employed. This technique uses surfactants, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer to form micelles. The differential partitioning of analytes between the micelles and the surrounding buffer provides an additional separation mechanism. researchgate.net
Chiral Capillary Electrophoresis: For the separation of enantiomers, chiral selectors like cyclodextrins can be added to the background electrolyte in CE. nih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for the enantiomeric resolution of N-imidazole derivatives. nih.gov
An illustrative set of conditions for the CE analysis of an imidazole derivative is provided in the table below.
| Parameter | Condition | Rationale |
| Capillary | Fused silica (B1680970) (e.g., 50 cm x 50 µm i.d.) | Standard capillary for CE, providing good efficiency. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | An acidic pH ensures the protonation of the imidazole ring, facilitating electrophoretic migration. |
| Chiral Selector (if applicable) | 7.5-12.5 mM HP-β-CD | For the separation of enantiomers. |
| Applied Voltage | 25-30 kV | High voltage provides fast separations. |
| Detection | UV at 210-220 nm | Common wavelength for the detection of compounds with aromatic and imidazole rings. |
This table presents typical conditions for the electrophoretic analysis of imidazole derivatives, which would be a starting point for method development for this compound. nih.gov
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Visible region. Given the presence of the phenyl and imidazole chromophores, this compound can be quantified using this technique, particularly in bulk drug samples or simple formulations where interfering substances are minimal.
The method would involve dissolving a known amount of the compound in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve would be constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Validation of Analytical Methods for Accuracy, Precision, and Robustness
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov The key validation parameters include:
Accuracy: This assesses the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a sample matrix and the recovery is calculated. nih.gov
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.govmdpi.com
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship between concentration and response is established, and the correlation coefficient (R²) is calculated. nih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govgdut.edu.cn
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com
Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
A summary of typical validation parameters and acceptance criteria for an HPLC method for an imidazole derivative is presented in the following interactive table.
| Validation Parameter | Typical Acceptance Criteria |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2% |
| Linearity (R²) | ≥ 0.999 |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | RSD ≤ 2% for deliberately varied parameters |
This table provides representative acceptance criteria for the validation of an HPLC method for a pharmaceutical compound like this compound. nih.govmdpi.com
Future Research Directions and Unexplored Avenues for 1 4 1h Imidazol 4 Yl Phenyl Ethan 1 One
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Current synthetic routes to 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one and its derivatives often involve multi-step processes, sometimes requiring harsh reaction conditions or the use of toxic reagents. nih.govresearchgate.net Future research should prioritize the development of more efficient and sustainable synthetic methods.
Green Chemistry Approaches: A key avenue for future work is the adoption of green chemistry principles. This includes exploring the use of microwave-assisted synthesis, which has been shown to be effective for related imidazole (B134444) derivatives, potentially reducing reaction times and energy consumption. derpharmachemica.comresearchgate.net Research into solvent-free reactions or the use of biodegradable solvents would also represent a significant step towards sustainability.
Catalytic Systems: Investigating novel catalytic systems could lead to more efficient and selective syntheses. This could involve exploring different transition metal catalysts or even biocatalysts to improve yield and reduce waste.
One-Pot Reactions: Expanding on existing multi-component, one-pot synthesis strategies for derivatives could be adapted for the parent compound. derpharmachemica.comresearchgate.net Developing a streamlined, one-pot synthesis for 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one itself would significantly enhance its accessibility and cost-effectiveness for further applications. researchgate.net
| Synthesis Parameter | Current Method Example nih.govresearchgate.net | Future Research Goal |
| Reaction Time | 24 hours (reflux) | < 1 hour (e.g., via microwave irradiation) |
| Solvents | DMSO, Chloroform | Benign or recyclable solvents, solvent-free conditions |
| Catalyst/Reagent | Stoichiometric KOH | Catalytic amounts of novel, recoverable catalysts |
| Efficiency | Multi-step with purification | One-pot, high-yield synthesis |
Development of Advanced Materials with Tunable Properties
The structural motifs within 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one make it an excellent candidate for the development of advanced materials with tailored properties.
N-Heterocyclic Carbene (NHC) Ligands: The compound is a known intermediate in the synthesis of N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net Future research could focus on creating a diverse library of NHC ligands derived from this scaffold. By modifying the phenyl or imidazole rings, the steric and electronic properties of the resulting ligands could be fine-tuned for specific applications in catalysis, such as in cross-coupling reactions or polymerization.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazole nitrogen and the ketone oxygen offer potential coordination sites for metal ions. This opens up the possibility of designing novel coordination polymers or MOFs. Research could explore the self-assembly of this compound with various metal centers to create materials with interesting magnetic, porous, or photoluminescent properties. The crystal structure of its monohydrate form reveals extensive hydrogen bonding and π–π stacking interactions, which are crucial for the stability of such supramolecular architectures. nih.govnih.gov
Functional Polymers: The acetyl group can be a handle for polymerization reactions. Future work could involve converting the ketone to other functional groups (e.g., vinyl, hydroxyl) to enable its incorporation into polymer backbones, leading to new materials with specific thermal, optical, or mechanical properties.
Deeper Mechanistic Understanding of Key Transformations and Reactions
While synthetic routes exist, a detailed mechanistic understanding of the key transformations involving 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one is not fully elucidated.
Reaction Pathway Analysis: Future studies should employ computational and experimental techniques to investigate the reaction mechanisms of its synthesis and derivatization. For instance, understanding the cyclization pathways in the formation of related imidazo-oxazinone derivatives could provide insights for controlling product selectivity. nih.gov
Intermediate Characterization: The isolation and characterization of reaction intermediates, such as those formed during Claisen-Schmidt condensations to produce chalcones, would provide valuable data on reaction kinetics and thermodynamics. mdpi.commdpi.com Advanced spectroscopic techniques (e.g., in-situ NMR) could be employed for this purpose.
Computational Modeling: Density Functional Theory (DFT) calculations could be used to model transition states and reaction energy profiles. This would aid in optimizing reaction conditions and predicting the feasibility of new synthetic transformations.
| Research Question | Proposed Methodology | Expected Outcome |
| What is the precise mechanism of N-arylation? | Kinetic studies, isotopic labeling, DFT modeling. | Optimized reaction conditions for higher yield and purity. |
| How do substituents affect chalcone (B49325) formation? | Hammett analysis, in-situ spectroscopy. | Predictive models for designing chalcones with specific electronic properties. |
| What is the role of the water molecule in the monohydrate crystal? nih.govnih.gov | Solid-state NMR, variable-temperature crystallography. | Understanding of crystal packing forces and material stability. |
Integration into Multi-component Systems for Synergistic Effects
The future of this compound also lies in its integration into more complex molecular systems where its properties can act in synergy with other functional units.
Multi-component Reactions (MCRs): The use of the corresponding aldehyde, 4-(1H-imidazol-1-yl)benzaldehyde, in multi-component reactions to form complex heterocyclic systems has been demonstrated. derpharmachemica.comresearchgate.net Future research could directly utilize 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one in novel MCRs to rapidly build molecular complexity and generate libraries of new compounds for biological screening.
Hybrid Molecules: There is significant potential in creating hybrid molecules that combine the imidazole-phenyl-ethanone core with other pharmacophores. For example, linking it to chalcone structures has been explored to create compounds with potential antifungal properties. mdpi.commdpi.com Further research could explore combinations with other biologically active moieties to develop agents with dual or enhanced activities. The synthesis of imidazole derivatives with potential anticancer activity highlights the promise of this approach. nih.gov
Interdisciplinary Approaches and Collaboration for Broadened Impact
To fully exploit the potential of 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one, collaboration across different scientific disciplines is essential.
Medicinal Chemistry: The imidazole ring is a key component in many biologically active molecules. derpharmachemica.com The compound itself is listed as a thromboxane (B8750289) synthase inhibitor, suggesting a potential role in anti-inflammatory or anti-platelet therapies. tcichemicals.com Collaborative efforts between synthetic chemists and pharmacologists are needed to explore its biological activity profile systematically. This includes screening against a wide range of biological targets and developing structure-activity relationships (SAR) for its derivatives.
Materials Science: Collaboration with materials scientists could accelerate the development of the advanced materials discussed in section 9.2. Characterizing the properties of new polymers, MOFs, and catalytic systems derived from this compound will require expertise in materials characterization techniques.
Agricultural Science: Given that related imidazole-containing compounds have shown fungicidal activity, interdisciplinary research with agricultural scientists could lead to the development of new agrochemicals. nih.gov For instance, derivatives could be tested against common plant pathogens like Rhizoctonia solani. nih.gov
Q & A
Basic: What are the recommended synthetic routes for preparing 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one and its derivatives?
The compound can be synthesized via Claisen-Schmidt condensation , a method validated for structurally similar acetophenone derivatives. For example:
- React 4-(imidazol-4-yl)benzaldehyde with acetyl chloride or acetic anhydride in the presence of a base (e.g., KOH) in ethanol under reflux .
- Purification via recrystallization or column chromatography, followed by LC-MS and NMR (¹H, ¹³C) for structural confirmation .
- Derivatives may involve nucleophilic substitution at the imidazole nitrogen or functionalization of the ketone group .
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?
- Single-crystal X-ray diffraction is used to resolve the 3D structure. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.
- Refinement employs SHELXL (for small-molecule refinement) and ORTEP-3 (for visualization), ensuring accurate bond-length/angle measurements and electron density mapping .
- Example protocol: Collect data at 100 K, refine using SHELXL with anisotropic displacement parameters, and validate via R-factor analysis (target: <0.05) .
Basic: What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH-dependent).
- Stability : Assess via TGA/DSC for thermal degradation and HPLC for hydrolytic stability.
- Electronic properties : Calculate logP (lipophilicity) and pKa (imidazole protonation) using computational tools like Gaussian or ADF .
- Reference SMILES:
CC(=O)C1=CC=C(C=C1)C2=CN=CN2for in silico modeling .
Advanced: How can computational methods (DFT, MD) predict reactivity and binding interactions?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with histamine receptors) using GROMACS or AMBER, incorporating solvation models (TIP3P water) .
- Validate predictions against experimental data (e.g., NMR chemical shifts, IC₅₀ values) .
Advanced: How are structure-activity relationships (SAR) explored for biological applications?
- Functional group modulation : Substitute the imidazole ring (e.g., methyl, hydroxyl) or acetophenone moiety to alter bioactivity.
- In vitro assays : Test anti-inflammatory activity via TNF-α inhibition in BV-2 microglia or COX-2 enzymatic assays .
- Compare with analogs (e.g., piperazine or thiadiazole derivatives) to identify pharmacophore requirements .
Advanced: How to resolve contradictions in crystallographic and spectroscopic data?
- Case example : Discrepancies in bond lengths between X-ray (experimental) and DFT (theoretical) may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .
- For NMR shifts, ensure proper solvent calibration (e.g., CDCl₃ vs. DMSO-d₆) and consider dynamic effects (e.g., tautomerism in imidazole) .
Advanced: What safety protocols are essential given its toxicity profile?
- Hazard mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/dermal contact (classified as Acute Toxicity Category 4) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
- Monitor for imidazole-related sensitization using in vitro assays (e.g., KeratinoSens™) .
Advanced: How to optimize analytical methods for purity assessment?
- HPLC-DAD/MS : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) for quantification and impurity profiling .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, imidazole ring vibrations at ~1600 cm⁻¹) .
- Elemental analysis : Validate %C/%H/%N against theoretical values (e.g., C₁₁H₁₀N₂O: C 69.46%, H 5.30%, N 14.73%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
